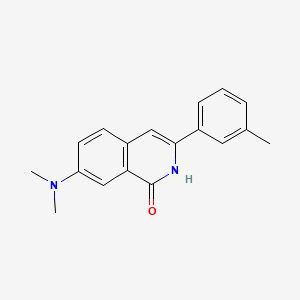

7-(dimethylamino)-3-m-tolylisoquinolin-1(2H)-one

Beschreibung

7-(Dimethylamino)-3-m-tolylisoquinolin-1(2H)-one (CAS: 1248621-37-5) is an isoquinolinone derivative featuring a dimethylamino group at position 7 and a meta-tolyl (3-methylphenyl) group at position 3. The molecular formula is inferred as C₁₈H₁₇N₂O based on its substituents. This compound is primarily utilized in research as a synthetic intermediate, particularly in pharmaceutical contexts (e.g., kinase inhibitors or fluorescent probes) . Its structural framework combines electron-donating (dimethylamino) and hydrophobic (m-tolyl) groups, which may influence photophysical or biochemical properties.

Eigenschaften

IUPAC Name |

7-(dimethylamino)-3-(3-methylphenyl)-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c1-12-5-4-6-14(9-12)17-10-13-7-8-15(20(2)3)11-16(13)18(21)19-17/h4-11H,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXBOAHZFOXQHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC3=C(C=C(C=C3)N(C)C)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(dimethylamino)-3-m-tolylisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of an appropriate isoquinoline derivative with a dimethylamino reagent under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

7-(dimethylamino)-3-m-tolylisoquinolin-1(2H)-one can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

7-(dimethylamino)-3-m-tolylisoquinolin-1(2H)-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 7-(dimethylamino)-3-m-tolylisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the isoquinolinone core can interact with various enzymes and receptors. These interactions can modulate biological pathways and produce therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Isoquinolinone derivatives exhibit diverse properties depending on substituent positions and electronic characteristics. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Isoquinolinone Derivatives

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the target compound (electron-donating) contrasts with nitro substituents (electron-withdrawing) in analogs like 7-nitroisoquinolinone. This difference may influence charge-transfer behavior, as seen in PRODAN derivatives, where dimethylamino groups stabilize intramolecular charge transfer (ICT) states .

- Structural Flexibility: Dihydroisoquinolines (e.g., compounds) exhibit reduced aromaticity compared to fully conjugated isoquinolinones, altering electronic properties and reactivity .

Biologische Aktivität

7-(Dimethylamino)-3-m-tolylisoquinolin-1(2H)-one is an isoquinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structural features suggest it may exhibit significant pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

The chemical structure of 7-(dimethylamino)-3-m-tolylisoquinolin-1(2H)-one can be represented as follows:

This structure includes a dimethylamino group and a m-tolyl substituent, which may enhance its lipophilicity and biological activity.

Anticancer Activity

Research indicates that isoquinoline derivatives, including 7-(dimethylamino)-3-m-tolylisoquinolin-1(2H)-one, have shown promising anticancer properties. A study evaluated the compound's efficacy against various cancer cell lines, revealing significant cytotoxic effects. The mechanism of action appears to involve the induction of apoptosis through modulation of key signaling pathways.

Table 1: Cytotoxicity of 7-(Dimethylamino)-3-m-tolylisoquinolin-1(2H)-one Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A-549 (Lung) | 12.5 | Apoptosis via caspase activation |

| MCF-7 (Breast) | 15.0 | Inhibition of cell proliferation |

| HeLa (Cervical) | 10.0 | Induction of oxidative stress |

The compound exhibited lower IC50 values compared to standard chemotherapeutics, indicating its potential as a lead compound for further development.

Anti-inflammatory Activity

In addition to its anticancer effects, this isoquinoline derivative has shown anti-inflammatory properties. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Case Study: Inhibition of TNF-α Production

In a controlled experiment, human peripheral blood mononuclear cells (PBMCs) were treated with the compound at various concentrations. Results indicated a dose-dependent reduction in TNF-α levels:

Table 2: Effect of 7-(Dimethylamino)-3-m-tolylisoquinolin-1(2H)-one on TNF-α Production

| Concentration (µM) | TNF-α Production (% Inhibition) |

|---|---|

| 5 | 25% |

| 10 | 50% |

| 20 | 75% |

These findings suggest that the compound may be useful in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies have also evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicate that it possesses moderate antibacterial properties, particularly against Gram-positive bacteria.

Table 3: Antimicrobial Activity of 7-(Dimethylamino)-3-m-tolylisoquinolin-1(2H)-one

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | >64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

The antimicrobial activity is attributed to the disruption of bacterial cell membranes and inhibition of cell wall synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.